
(Isoquinolin-8-yl)methanol
Vue d'ensemble
Description
(Isoquinolin-8-yl)methanol, or IQM, is a compound of interest in the field of medicinal chemistry. It is a derivative of the benzyl alcohol family, and has shown promise in a variety of scientific research applications.
Applications De Recherche Scientifique
1. Spectroscopy and Excited State Interactions
(Isoquinolin-8-yl)methanol has been studied in the context of jet-cooled spectroscopy, particularly focusing on its excited state interactions. The study of isoquinoline and an isoquinoline-methanol complex revealed insights into their lifetimes, dispersed fluorescence, and excitation spectra. These findings have implications for understanding excited state level structure and dynamics, making this compound a useful probe in spectroscopic studies (Felker & Zewail, 1983).
2. Analytical Chemistry and Alkaloid Content
Research has been conducted on the use of this compound in the analysis of isoquinoline alkaloids from plants. A study involving the screening of methanol extracts from Papaveraceae and Berberidaceae botanical families for alkaloid content utilized this compound in an optimized LC-ESI-Q-TOF-MS analysis. This research contributes to the field of analytical chemistry, particularly in the quantitative determination of pharmacologically important isoquinoline alkaloids (Kukuła-Koch, 2017).
3. Capillary Electrophoresis – Mass Spectrometry (CE-MS)
This compound plays a role in capillary electrophoresis – mass spectrometry (CE-MS), as demonstrated in a study where it was applied for the determination of isoquinoline alkaloids in crude methanolic extracts of medicinal plants. This technique, which includes the use of this compound, is crucial in detecting and identifying isoquinoline alkaloids in various plant extracts, thus advancing the field of CE-MS (Sturm & Stuppner, 1998).
4. Photochemical Reactions in Alcohols
The effect of external magnetic fields on the photochemical reaction of isoquinoline N-oxide in various alcohols, including methanol, has been studied. This research helps in understanding the impact of solvents like methanol on the yield of lactam in photochemical reactions, providing valuable insights into the interaction between magnetic fields and chemical processes (Hata, Ono, & Nakagawa, 1979).
5. Cytotoxicity Studies
Studies on the cytotoxicity of isoquinoline alkaloids isolated from chloroform-soluble fractions of methanolic extracts have utilized this compound. These investigations are significant in pharmacology and toxicology, as they provide data on the cytotoxic effects of compounds like corynoline and corynoloxine against various human tumor cells (Choi et al., 2007).
Orientations Futures
The future directions in the research and development of isoquinolones, including “(Isoquinolin-8-yl)methanol”, involve the construction of the isoquinolone ring with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .
Mécanisme D'action
Target of Action
(Isoquinolin-8-yl)methanol is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . .
Mode of Action
Isoquinoline derivatives have been known to exhibit a wide range of biological activities . For instance, isoquinolones, a class of isoquinoline derivatives, have been synthesized via intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems
Biochemical Pathways
Isoquinoline derivatives have been associated with various biological and physiological activities . For instance, isoquinolones have been synthesized via inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners
Pharmacokinetics
It is known that the compound has a molecular weight of 15919 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Isoquinoline derivatives have been associated with a wide range of biological activities . For instance, some isoquinoline derivatives have shown cytotoxic effects against certain cancer cell lines
Action Environment
It is known that various factors can influence the development and progression of neoplastic cells, including cytokines
Analyse Biochimique
Biochemical Properties
(Isoquinolin-8-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with copper(II) complexes, which are known for their anticancer, antimicrobial, and antioxidant properties . These interactions often involve coordination bonds between the metal center and the nitrogen atom of the isoquinoline ring, affecting the stability and reactivity of the complexes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, copper(II) complexes derived from isoquinoline ligands have demonstrated antiproliferative activity against several human cancer cell lines, including melanoma, hepatoma, colon cancer, and glioblastoma . These effects are often mediated through the induction of oxidative stress, DNA damage, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the binding interactions between this compound and copper(II) complexes result in the formation of stable coordination compounds that can inhibit the activity of certain enzymes . Additionally, these interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that the stability of copper(II) complexes derived from isoquinoline ligands can be affected by various factors, including pH and temperature . Long-term effects on cellular function have also been observed, with some complexes demonstrating sustained antiproliferative activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, copper(II) complexes derived from isoquinoline ligands have shown selective toxicity towards cancer cells at certain concentrations, while higher doses can affect normal cells . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the metabolic flux and levels of metabolites. For example, the metabolism of methanol, a related compound, involves several enzymes, including alcohol dehydrogenase and formaldehyde dehydrogenase . These interactions can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For instance, studies have shown that certain transporters can facilitate the uptake of isoquinoline derivatives into cells, affecting their intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the localization of isoquinoline derivatives within the mitochondria has been shown to influence their ability to induce apoptosis in cancer cells . These findings underscore the importance of understanding the subcellular distribution of the compound to optimize its therapeutic potential.
Propriétés
IUPAC Name |
isoquinolin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDYRZGZAWJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-15-5 | |
| Record name | 8-(Hydroxymethyl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


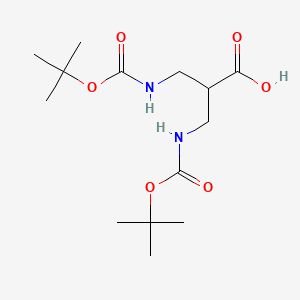

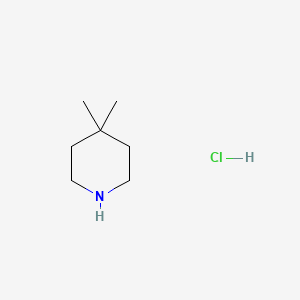
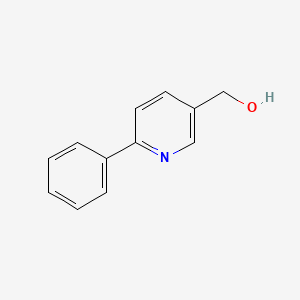
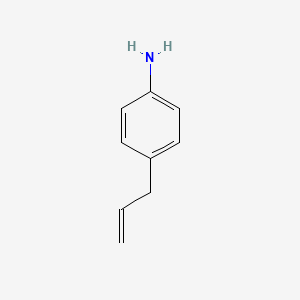
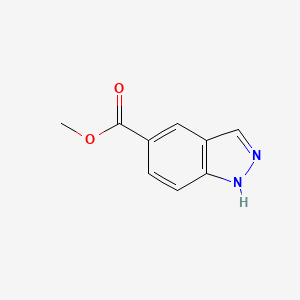
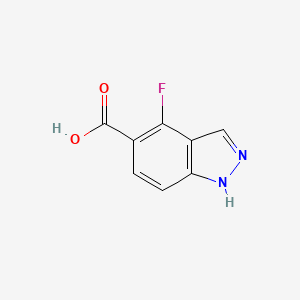
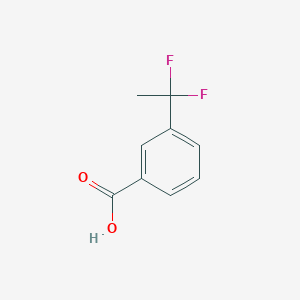





![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)
